molecular formula C₁₅¹³C₃H₁₈O₄ B1146433 rac Enterolactone-13C3 CAS No. 918502-72-4

rac Enterolactone-13C3

Cat. No. B1146433
M. Wt: 301.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of enterolactone-13C3 involves the incorporation of three 13C atoms using potassium [13C]cyanide as a source for all 13C atoms. This method allows for the production of multiply 13C-labelled enterolactone and its precursors, serving as internal standards for LC-MS and GC-MS analysis in research studies focusing on the metabolism and biological effects of lignans (Fryatt & Botting, 2005).

Molecular Structure Analysis

Comprehensive structural analysis of enterolactone, which can be extended to its 13C3 variant, involves nuclear magnetic resonance (NMR) and X-ray crystallography. Studies have provided complete spectral assignments for lignans of the dibenzylbutane type, distinguishing between benzylic groups differing in their relationship to the lactone ring. This analysis establishes the conformation of enterolactone in both the solid state and solution, inferred from NMR data (Cooley et al., 1984).

Chemical Reactions and Properties

Enterolactone undergoes various chemical reactions, including oxidative metabolism by liver microsomes across different species. This process leads to the formation of multiple metabolites, indicating the compound's reactive nature and its metabolic transformations in mammalian organisms. Such reactions are crucial for understanding the bioavailability and biological activity of enterolactone and its derivatives (Jacobs & Metzler, 1999).

Physical Properties Analysis

The physical properties of enterolactone and its labeled derivatives, such as solubility, melting point, and stability, are essential for their use in biological studies. While specific data on enterolactone-13C3 are not detailed here, understanding these properties is critical for experimental design, including the compound's handling, storage, and application in various assays.

Chemical Properties Analysis

The chemical properties of enterolactone-13C3, including its reactivity, functional groups, and behavior under different chemical conditions, underpin its biological effects and analytical applications. For example, its phenolic structure allows it to act as an antioxidant, scavenging harmful radicals and potentially contributing to its health benefits. Additionally, its ability to undergo extensive glucuronidation and oxidative metabolism highlights the complexity of its interactions within biological systems (Dean et al., 2004).

Scientific Research Applications

  • Structural Analysis in Solution and Crystal State :

    • The structural analysis of urinary lignan enterolactone was conducted using 13C and 1H spectra, revealing complete spectral assignments for a lignan of the dibenzylbutane type. This study established the conformation of enterolactone in solid and solution states (Cooley et al., 1984).
  • Synthesis of 13C-Labelled Lignans for Analysis :

    • Research on the synthesis of 13C-labelled derivatives of mammalian lignans, including enterolactone, was conducted for use as internal standards in LC-MS and GC-MS analysis of lignans (Fryatt & Botting, 2005).
  • Quantification in Plasma Using Isotope Dilution LC-MS/MS :

    • A liquid chromatography-tandem mass spectrometry method using 13C3 labeled isotopes was developed to quantify enterolactone in plasma, enhancing sensitivity and precision in measurements (Kuijsten et al., 2005).
  • Radiosensitization in Breast Cancer Cell Lines :

    • Enterolactone showed potential as a novel radiosensitizer for breast cancer cell lines, enhancing the effectiveness of radiotherapy by impairing DNA repair and increasing apoptosis (Bigdeli et al., 2016).
  • Activation of Estrogen Receptors and Gene Expression :

    • Enterolactone, at physiological concentrations, can activate estrogen receptor-mediated transcription, suggesting its role in modulating gene expression related to various diseases (Penttinen et al., 2007).
  • Induction of Heme Oxygenase-1 Expression in Endothelial Cells :

    • Enterolactone induced the expression of heme oxygenase-1 (HO-1) in endothelial cells via the activation of nuclear factor-E2-related factor 2 (Nrf2), highlighting its potential vasculoprotective effects (Kivelä et al., 2008).
  • Inhibiting Insulin-like Growth Factor-1 Receptor Signaling in Prostate Cancer Cells :

    • Enterolactone inhibited the activation of the insulin-like growth factor-1 receptor and its downstream signaling pathways in prostate cancer cells, suggesting a mechanism for its anticancer activity (Chen et al., 2009).

Safety And Hazards

The safety data sheet for rac Enterolactone-13C3 can be found online , which provides detailed information about its safety and hazards.

properties

IUPAC Name

(3S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1/i11+1,17+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDGDHBAMCBBLR-AQPGKPQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1C([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747698
Record name (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Enterolactone-13C3

CAS RN

918502-72-4
Record name (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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